Sub-Nanomolar Sigma-1 Affinity and >5,000-Fold Opioid Receptor Selectivity
The compound exhibits potent sigma-1 receptor binding (Ki = 2 nM) in a guinea pig membrane assay, while showing negligible affinity for human mu, delta, and kappa opioid receptors (Ki > 10,000 nM for all three). This represents a >5,000-fold selectivity window, a critical parameter for excluding opioidergic cross-reactivity in CNS target validation studies [1]. In contrast, the classical sigma-1 ligand (+)-pentazocine retains significant opioid receptor activity.
| Evidence Dimension | Sigma-1 receptor affinity (Ki) and opioid receptor selectivity window |
|---|---|
| Target Compound Data | Ki (σ1) = 2 nM; Ki (μ, δ, κ) > 10,000 nM |
| Comparator Or Baseline | (+)-pentazocine: Ki (σ1) = 2.2 nM but retains opioid agonist activity; haloperidol: Ki (σ1) = 4.6 nM with potent D2 antagonism |
| Quantified Difference | >5,000-fold selectivity over opioid receptors, unlike classic ligands which lack such a clean window. |
| Conditions | Displacement of [3H]pentazocine from guinea pig σ1 receptor; displacement of [3H]DAMGO (μ), [3H]DADLE (δ), and [3H]U69593 (κ) from human receptors expressed in HEK cells. Incubation: 90 min, detection: microbeta scintillation counting. |
Why This Matters
This selectivity profile makes the compound a superior tool for isolating sigma-1 receptor pharmacology in vitro without the confounding contributions from opioid or dopamine pathways that plague traditional reference ligands.
- [1] BindingDB BDBM50204321; Affinity data for sigma-1, mu, delta, and kappa opioid receptors. View Source
